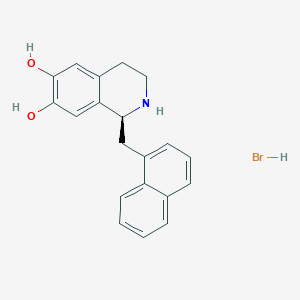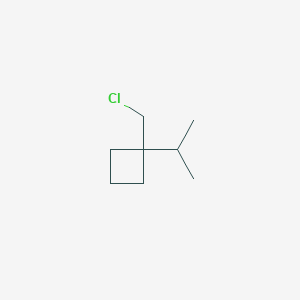
CKD-712 hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CKD-712 hydrobromide is a small molecule compound developed by Chong Kun Dang Pharmaceutical Corporation. It is known for its inhibitory effects on nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This compound has shown potential in treating conditions such as septic shock by increasing cardiac output and reducing inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CKD-712 hydrobromide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: The initial step involves the formation of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications:
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, filtration, and chromatography to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CKD-712 hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
CKD-712 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways, particularly those involving nitric oxide synthase and nuclear factor kappa-light-chain-enhancer of activated B cells.
Medicine: Explored as a potential therapeutic agent for conditions like septic shock, due to its anti-inflammatory and cardioprotective properties
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
CKD-712 hydrobromide exerts its effects primarily through the inhibition of nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This inhibition leads to:
Reduction of Nitric Oxide Production: Decreasing inflammation and oxidative stress.
Modulation of Inflammatory Pathways: Reducing the expression of pro-inflammatory cytokines and mediators.
The compound’s molecular targets include enzymes and transcription factors involved in these pathways, leading to its therapeutic effects in conditions like septic shock .
Comparaison Avec Des Composés Similaires
CKD-712 hydrobromide can be compared with other nitric oxide synthase inhibitors and nuclear factor kappa-light-chain-enhancer of activated B cells inhibitors:
L-NAME (Nω-Nitro-L-arginine methyl ester): A well-known nitric oxide synthase inhibitor, but with different specificity and potency.
BAY 11-7082: An inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, used in various inflammatory models.
Uniqueness
This compound is unique due to its dual inhibitory action on both nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells, providing a broader anti-inflammatory effect compared to compounds targeting only one pathway .
Propriétés
Numéro CAS |
626252-74-2 |
|---|---|
Formule moléculaire |
C20H20BrNO2 |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1 |
Clé InChI |
JXFRKNGQHAAJKY-FERBBOLQSA-N |
SMILES isomérique |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
SMILES canonique |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)


![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)







